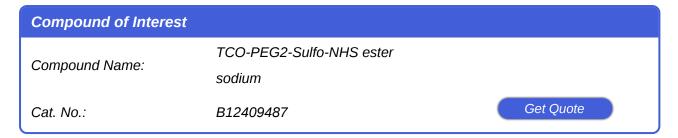


TCO-PEG2-Sulfo-NHS Ester in Click Chemistry: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG2-Sulfo-NHS ester, a key reagent in the field of bioconjugation and click chemistry. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Introduction to TCO-PEG2-Sulfo-NHS Ester

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the precise and efficient labeling of biomolecules.[1] It features two key reactive moieties: a transcyclooctene (TCO) group and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, connected by a short polyethylene glycol (PEG) spacer.

- TCO Group: This strained alkene is highly reactive towards tetrazine derivatives in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2]
- Sulfo-NHS Ester: This amine-reactive group readily forms stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies. The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent,



allowing for conjugation reactions in aqueous buffers with reduced need for organic cosolvents.[3][4]

PEG2 Spacer: The short di-ethylene glycol spacer further improves the reagent's
hydrophilicity and provides spatial separation between the conjugated biomolecule and the
TCO group, which can help to reduce steric hindrance during the subsequent click reaction.
 [1]

This unique combination of features makes TCO-PEG2-Sulfo-NHS ester an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.

Chemical Properties and Quantitative Data

A clear understanding of the physicochemical properties and reaction kinetics of TCO-PEG2-Sulfo-NHS ester is crucial for its successful application. The following table summarizes key quantitative data for this reagent.



Property	Value	Notes and References
Molecular Weight	~528.5 g/mol	Varies slightly based on the counter-ion.
Solubility	Water, DMSO, DMF	The sulfo group significantly enhances water solubility.[3]
NHS Ester Hydrolysis Half-life	4-5 hours at pH 7 (0°C)10 minutes at pH 8.6 (4°C)	Hydrolysis rate is highly pH- dependent.[5][6]
Optimal pH for NHS Ester Reaction	7.2 - 8.5	A compromise between efficient amine reaction and minimizing hydrolysis.[5][7]
Optimal pH for TCO-Tetrazine Ligation	6.0 - 9.0	The reaction is generally efficient across a broad physiological pH range.[8]
Second-Order Rate Constant (TCO-Tetrazine)	>800 M ⁻¹ s ⁻¹ to >1 x 10 ⁶ M ⁻¹ s ⁻¹	Highly dependent on the specific tetrazine derivative used.[2][9] For a methyltetrazine, the rate constant is in the range of 2000 M ⁻¹ s ⁻¹ .[10][11]

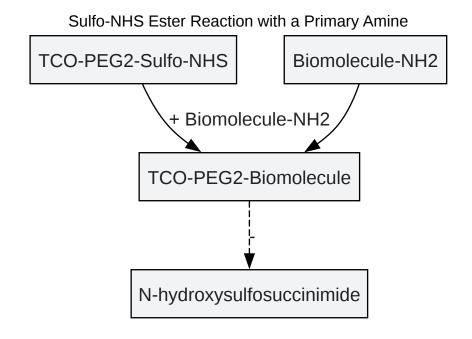
Reaction Mechanisms

The utility of TCO-PEG2-Sulfo-NHS ester is rooted in two distinct and highly specific chemical reactions: the acylation of primary amines by the Sulfo-NHS ester and the IEDDA cycloaddition between the TCO and a tetrazine.

Amine Acylation with Sulfo-NHS Ester

The first step in a typical bioconjugation workflow involves the reaction of the Sulfo-NHS ester with primary amines on the target biomolecule. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct.





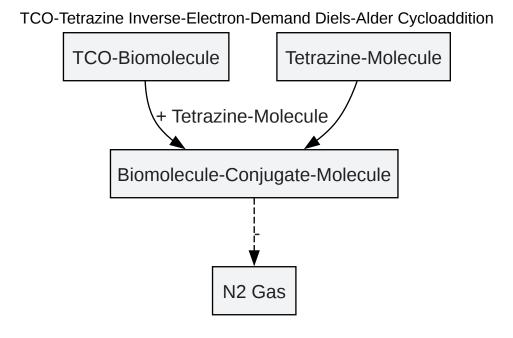
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Caption: Amine acylation reaction.

TCO-Tetrazine Ligation (Click Chemistry)

The second, bioorthogonal step involves the reaction of the now TCO-functionalized biomolecule with a tetrazine-modified molecule of interest (e.g., a fluorescent dye, a drug, or an imaging agent). This reaction is a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO as the strained, electron-rich dienophile. The reaction is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine linkage.





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Caption: TCO-tetrazine click reaction.

Experimental Protocols

The following protocols provide a general framework for the use of TCO-PEG2-Sulfo-NHS ester. Optimization may be required for specific biomolecules and applications.

Protocol 1: Labeling an Antibody with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the modification of an antibody with TCO groups.

Materials:

- Antibody of interest (1-5 mg/mL)
- TCO-PEG2-Sulfo-NHS ester



- Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous DMSO or DMF
- Desalting columns

Procedure:

- Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).
- Reagent Preparation: Immediately before use, dissolve the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester solution to the antibody solution. Incubate for 60 minutes at room temperature.
- Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
- Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching agent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
- Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO
 molecules per antibody, using MALDI-TOF mass spectrometry by comparing the molecular
 weight of the conjugated antibody to the unconjugated antibody.[12]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled antibody with a tetrazine-functionalized molecule.

Materials:

TCO-labeled antibody (from Protocol 1)



• Tetrazine-functionalized molecule (e.g., fluorescent dye)

Reaction Buffer: PBS, pH 7.4

Procedure:

- Reactant Preparation: Prepare the TCO-labeled antibody in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
- Click Reaction: Add a 1.1- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.
- Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

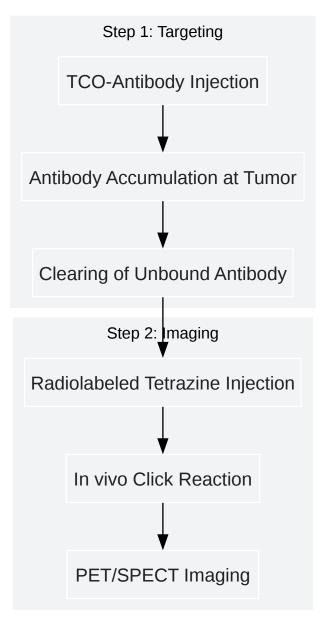
Application: Pre-targeted Imaging

A powerful application of TCO-PEG2-Sulfo-NHS ester is in pre-targeted imaging, a strategy designed to improve the signal-to-background ratio in molecular imaging techniques like PET and SPECT.[13][14][15]

In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Due to the long circulation time of antibodies, a clearing agent may be used to remove unbound antibody from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" to the TCO-antibody at the target site, leading to a high concentration of the imaging agent at the target with minimal background signal.[16]



Pre-targeted Imaging Workflow



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Caption: Pre-targeted imaging workflow.

Conclusion



TCO-PEG2-Sulfo-NHS ester is a versatile and powerful tool for bioconjugation, enabling the precise and efficient labeling of biomolecules through a combination of amine-reactive chemistry and bioorthogonal TCO-tetrazine ligation. Its enhanced water solubility and the rapid, catalyst-free nature of the click reaction make it particularly well-suited for applications in complex biological systems. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this technology for advancements in drug development, diagnostics, and fundamental scientific discovery.

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